molecular formula C9H12N2O B1489291 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde CAS No. 1236366-27-0

1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1489291
CAS No.: 1236366-27-0
M. Wt: 164.2 g/mol
InChI Key: BKFPTUPSKBJQLT-UHFFFAOYSA-N
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Description

1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Biological Activity

1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is a pyrazole derivative characterized by its unique structural features, including a cyclobutylmethyl group and a carbaldehyde functional group. This compound has garnered interest due to its potential biological activities, which are often associated with pyrazole derivatives in general. The aim of this article is to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H12N2O
  • Molecular Weight : 164.20 g/mol
  • Structural Features :
    • Pyrazole ring with two nitrogen atoms.
    • Cyclobutylmethyl group attached to one nitrogen.
    • Aldehyde functional group at the 5-position of the pyrazole ring.

The structure can be represented using its IUPAC name and SMILES notation:

  • IUPAC Name : 2-(cyclobutylmethyl)pyrazole-3-carbaldehyde
  • SMILES : C1CC(C1)CN2C(=CC=N2)C=O .

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives are known for a wide range of biological activities, including:

  • Antitumor Activity : Some studies have demonstrated that pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicated that certain pyrazole derivatives can induce apoptosis in cancer cells through specific signaling pathways .
  • Anti-inflammatory Properties : Many pyrazole derivatives have been reported to possess anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes .
  • Antimicrobial Activity : Pyrazoles have shown efficacy against various bacterial and fungal strains, indicating their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The unique structure of this compound may influence its biological activity. The presence of the cyclobutylmethyl group may enhance lipophilicity and improve membrane permeability, which is crucial for bioactivity. Additionally, the aldehyde group can participate in various chemical reactions, potentially leading to increased reactivity with biological targets.

Case Study 1: Antitumor Activity

A study investigating the antitumor activity of various pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

In another research project, a series of pyrazole derivatives were screened for their anti-inflammatory properties. The results indicated that compounds with similar structural motifs as this compound effectively inhibited COX enzymes, leading to reduced inflammation in vivo.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with proteins involved in cancer progression and inflammation, providing insights into its potential therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₆H₈N₂O
  • Molecular Weight : 124.14 g/mol
  • CAS Number : 902837-62-1

The presence of the cyclobutyl group in its structure contributes to its reactivity and interaction with biological targets, making it a valuable candidate in drug development.

Medicinal Chemistry Applications

  • Anticancer Agents :
    The cyclobutyl moiety is significant in the design of anticancer drugs. Research indicates that compounds containing cyclobutyl fragments demonstrate promising activity against various cancer types. For instance, platinum-based anticancer drugs that incorporate cyclobutyl structures have shown efficacy in clinical settings, suggesting that 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde could be explored as a scaffold for developing new anticancer agents .
  • Histamine Receptor Modulation :
    The compound's potential as a histamine receptor modulator has been investigated. Studies have shown that structural analogues with cycloaliphatic groups exhibit prolonged residence times at histamine receptors, which can enhance their therapeutic effects in treating allergic reactions and other histamine-related conditions .
  • Opioid Receptor Antagonism :
    There is emerging evidence that pyrazole derivatives can act as opioid receptor antagonists, which may help in pain management and addiction treatment. The synthesis of analogues incorporating cyclobutylmethyl groups has been reported, indicating a pathway for developing effective pain relief medications .

Synthesis of Novel Compounds

The compound serves as an important intermediate for synthesizing various derivatives. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity or selectivity:

  • Synthesis Pathways : The incorporation of the cyclobutylmethyl group into pyrazole derivatives can be achieved through several synthetic routes, including nucleophilic substitution reactions and coupling reactions with other functionalized precursors.
  • Structure-Activity Relationships (SAR) : Understanding the SAR of derivatives synthesized from this compound is crucial for optimizing their pharmacological properties. Research has shown that modifications on the pyrazole ring can significantly affect binding affinity and biological activity .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Histamine Receptor ModulationProlonged residence time at H1 receptor enhances therapeutic efficacy.
Anticancer Drug DevelopmentCyclobutyl-containing drugs show effectiveness against tumors; potential for new drug design.
Opioid Receptor AntagonismDerivatives exhibit potential as pain management agents; significant structural modifications enhance activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde?

The compound can be synthesized via the Vilsmeier-Haack reaction, a method widely used for introducing aldehyde groups into heterocycles. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was prepared by reacting 3-methyl-1-arylpyrazol-5(4H)-ones with POCl₃ and DMF . Adapting this, cyclobutylmethyl-substituted precursors could undergo similar formylation. Nucleophilic substitution (e.g., replacing chloro groups with phenoxy groups using K₂CO₃ as a base ) may also apply for functionalization.

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., aldehyde proton at δ 9.88 ppm in CDCl₃ ) to confirm structure.
  • IR spectroscopy : Stretching frequencies for aldehyde (υ ~1683 cm⁻¹) and aromatic C-H bonds (υ ~3066 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and confirm substituent positions, as demonstrated for 5-chloro-3-methyl-1-phenyl derivatives .

Q. What safety precautions are required during synthesis and handling?

  • Use ventilation to avoid inhalation of vapors/dust.
  • Wear gloves, goggles, and protective clothing to prevent skin/eye contact .
  • Store in dry, cool conditions away from oxidizers and flames .

Q. How can storage conditions affect compound stability?

Aldehydes are prone to oxidation and moisture-induced degradation. Stability studies on similar pyrazole carbaldehydes recommend desiccated storage at 2–8°C .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in pyrazole carbaldehyde synthesis?

Substituent positioning depends on reaction temperature, catalyst, and solvent. For instance, hydrazine hydrate in ethanol under reflux vs. room temperature with iodine produces different fused pyrazolo[3,4-c]pyrazoles . Optimizing POCl₃/DMF ratios and reaction times (e.g., 2.5 h for 55% yield ) can enhance selectivity.

Q. What strategies resolve contradictions in spectral data interpretation?

Discrepancies in NMR or IR data may arise from solvent effects or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and computational modeling (e.g., 15N NMR in CDCl₃ ). For crystallographic ambiguities, compare with databases (e.g., CCDC entries ).

Q. How can the aldehyde group be utilized in further functionalization?

The aldehyde serves as a versatile electrophile:

  • Condensation reactions : Form hydrazones or oximes for bioactive heterocycles (e.g., O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime derivatives ).
  • Nucleophilic additions : Grignard reagents or Wittig reactions to extend carbon chains .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Low yields (e.g., 55% ) may result from side reactions or inefficient workup. Process optimization includes:

  • Catalyst screening : K₂CO₃ vs. stronger bases for nucleophilic substitutions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but require careful removal .

Q. How does substituent variation impact physicochemical properties?

Cyclobutylmethyl’s steric bulk may alter solubility and reactivity compared to phenyl or benzyl groups. For example, 1-benzyl derivatives show distinct melting points (35°C vs. 150–152°C for carboxylic acid analogs ). Computational studies (e.g., DFT) can predict logP and bioavailability.

Q. What role does this compound play in medicinal chemistry research?

While not directly studied, structurally related pyrazole carbaldehydes are intermediates for antitumor and antibacterial agents. For example, 5-(2-hydroxyphenyl)dihydropyrazole carbaldehydes exhibit CB1 antagonism . The aldehyde group enables conjugation with pharmacophores (e.g., thiazoles ).

Properties

IUPAC Name

2-(cyclobutylmethyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-7-9-4-5-10-11(9)6-8-2-1-3-8/h4-5,7-8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFPTUPSKBJQLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

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